4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole
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Overview
Description
4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole typically involves the reaction of 4-chlorothiophenol with 3-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)thio)acetic acid: Shares the chlorophenylthio group but differs in the core structure and functional groups.
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: Contains a similar chlorophenylthio group but has a triazole ring instead of a pyrazole ring.
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: Features a chlorophenylthio group and a different core structure with an enone moiety.
Uniqueness
4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a chlorophenylthio group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-10(6-12-13-7)14-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINYNVUZFSNGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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